molecular formula C19H18N2O5 B557081 Fmoc-D-Asn-OH CAS No. 108321-39-7

Fmoc-D-Asn-OH

Cat. No.: B557081
CAS No.: 108321-39-7
M. Wt: 354.4 g/mol
InChI Key: YUGBZNJSGOBFOV-MRXNPFEDSA-N
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Description

Fmoc-D-Asn-OH: N-(9-Fluorenylmethoxycarbonyl)-D-asparagine , is a derivative of the amino acid asparagine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group of asparagine during peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-D-Asn-OH, also known as Fmoc-D-asparagine, is primarily used in the field of peptide synthesis . It serves as a protective group strategy in solid-phase synthesis to protect the amine in amino acids or peptide fragments .

Mode of Action

The compound acts as a protective group for the amine in the amino acid or peptide fragment during the synthesis process . This protective group can be removed under basic conditions with hydrofluoric acid at the end of the synthesis .

Pharmacokinetics

Its solubility properties in most organic solvents are good , which is an important factor in its use in peptide synthesis.

Result of Action

The primary result of this compound’s action is the successful protection of the amine in amino acids or peptide fragments during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions, leading to the production of the desired peptide sequence.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. It is typically stored at temperatures between 2-8°C to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of D-asparagine with the Fmoc group. This can be achieved by reacting D-asparagine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties to the peptides synthesized using this compound. The D-enantiomer can be used to study the effects of chirality on peptide function and stability .

Properties

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGBZNJSGOBFOV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426317
Record name Fmoc-D-Asn-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-39-7
Record name Fmoc-D-Asn-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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